molecular formula C19H19N3O3 B2710616 N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide CAS No. 847742-54-5

N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2710616
CAS No.: 847742-54-5
M. Wt: 337.379
InChI Key: MEPOELZGLGLAPQ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide is a compound that features an indole moiety linked to an oxamide group

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

Target of Action

The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .

Mode of Action

N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: interacts with its targets, the COX isoenzymes, by blocking arachidonate binding . This competitive inhibition results in analgesic and anti-inflammatory effects .

Biochemical Pathways

The biochemical pathways affected by N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are those involving the synthesis of prostaglandins and thromboxanes . The compound’s action on the COX isoenzymes inhibits the conversion of arachidonic acid to prostaglandin G , affecting the downstream synthesis of these important physiological compounds .

Pharmacokinetics

The pharmacokinetics of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide The compound was obtained in high yield in the reaction between tryptamine and naproxen

Result of Action

The molecular and cellular effects of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide ’s action are primarily analgesic and anti-inflammatory . By inhibiting the COX isoenzymes, the compound reduces the synthesis of prostaglandins and thromboxanes, which are involved in pain and inflammation responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide typically involves the reaction between tryptamine and a substituted benzoyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of automated systems for purification and analysis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide can undergo various chemical reactions including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide is unique due to its specific combination of an indole moiety and an oxamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-15-8-6-14(7-9-15)22-19(24)18(23)20-11-10-13-12-21-17-5-3-2-4-16(13)17/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPOELZGLGLAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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